1-Dehydroaldosterone
CAS No.:
Cat. No.: VC17966985
Molecular Formula: C21H28O5
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H28O5 |
|---|---|
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | (8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h6-8,14-17,19,22-23,25H,2-5,9-11H2,1H3/t14-,15-,16+,17-,19+,20-,21+/m0/s1 |
| Standard InChI Key | NQRIKQLQQGVSIZ-ZVIOFETBSA-N |
| Isomeric SMILES | C[C@]12C=CC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)CO)O |
| Canonical SMILES | CC12C=CC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)CO)O |
Introduction
Chemical Identity and Structural Characteristics
1-Dehydroaldosterone (C₂₁H₂₈O₅) is a pregnane-based steroid with a molecular weight of 360.4 g/mol . Its IUPAC name is (8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one, reflecting a conjugated ketone group at position 3 and hydroxylation at positions 11 and 17 . Key structural distinctions from aldosterone include the absence of a double bond between C4 and C5 (Δ¹-dehydrogenation) and additional hydroxylation at C13 (Figure 1) .
Table 1: Physicochemical Properties of 1-Dehydroaldosterone
Biosynthesis and Metabolic Pathways
1-Dehydroaldosterone is primarily formed during aldosterone catabolism via hepatic and renal enzymes . Aldosterone undergoes Δ¹-dehydrogenation by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), followed by reduction at C3 and C5 positions to yield tetrahydro metabolites (Figure 2) . Key steps include:
-
Δ¹-Dehydrogenation: Catalyzed by 11β-HSD2, converting aldosterone to 1-dehydroaldosterone .
-
Reduction: 5α- or 5β-reductases further metabolize 1-dehydroaldosterone into dihydro and tetrahydro derivatives, which are excreted as glucuronides .
Table 2: Enzymatic Pathways Involving 1-Dehydroaldosterone
Biological Activity and Pharmacological Significance
While 1-dehydroaldosterone itself exhibits minimal mineralocorticoid receptor (MR) binding affinity , its formation modulates aldosterone clearance and bioavailability. Studies note that:
-
Competitive Metabolism: 1-Dehydroaldosterone competes with aldosterone for 11β-HSD2, potentially prolonging aldosterone’s half-life in tissues .
-
Oxidative Stress Modulation: As a redox-active metabolite, it may influence NADPH oxidase activity, contributing to vascular oxidative stress .
Notably, non-steroidal anti-inflammatory drugs (NSAIDs) inhibit UDP-glucuronosyltransferases, reducing 1-dehydroaldosterone conjugation and indirectly elevating renal aldosterone levels . This interaction underscores its role in drug-induced hypertension .
Analytical Detection and Quantification
1-Dehydroaldosterone is detectable via liquid chromatography–tandem mass spectrometry (LC-MS/MS) in urine and plasma, with a reported limit of quantification (LOQ) of 0.1 ng/mL . Key challenges include its structural similarity to aldosterone and rapid conversion to tetrahydro metabolites .
Clinical and Research Implications
-
Hypertension Management: Elevated 1-dehydroaldosterone levels correlate with impaired aldosterone clearance in resistant hypertension, suggesting its utility as a biomarker .
-
MR Antagonist Efficacy: Spironolactone and eplerenone reduce 1-dehydroaldosterone production, mitigating oxidative stress in endothelial cells .
-
Hepatic Dysfunction: Impaired glucuronidation in cirrhosis increases 1-dehydroaldosterone accumulation, exacerbating sodium retention .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume